molecular formula C11H7BF3N3O2 B596740 (4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid CAS No. 1315335-66-0

(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid

Cat. No. B596740
M. Wt: 281.001
InChI Key: JCXQYUSWNXKWSQ-UHFFFAOYSA-N
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Description

“(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid” is a cyanated and trifluoromethylated derivative of aniline . It is a versatile chemical compound used in scientific research. Its molecular formula is C11H7BF3N3O2 and its molecular weight is 281.001 .


Synthesis Analysis

This compound is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . It can participate in chemical reactions called Suzuki-Miyaura couplings, which are versatile tools for forming carbon-carbon bonds, a fundamental step in the synthesis of many complex molecules.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including an amino group, a cyano group, a trifluoromethyl group, and a boronic acid group.

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

[4-amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BF3N3O2/c13-11(14,15)10-7(4-16)9(17)6-3-5(12(19)20)1-2-8(6)18-10/h1-3,19-20H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXQYUSWNXKWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671964
Record name [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid

CAS RN

1315335-66-0
Record name [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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